molecular formula C19H23BrN4OS B2936781 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 2034596-12-6

4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2936781
CAS No.: 2034596-12-6
M. Wt: 435.38
InChI Key: ZXFFBXGYISILTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated thiophene-2-carboxamide derivative featuring a piperidinyl group linked to a 2-methyl-5,6,7,8-tetrahydroquinazoline scaffold.

Properties

IUPAC Name

4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-12-21-16-5-3-2-4-15(16)18(22-12)24-8-6-14(7-9-24)23-19(25)17-10-13(20)11-26-17/h10-11,14H,2-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFFBXGYISILTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the quinazoline and piperidine rings, followed by their coupling with the thiophene ring. Common synthetic routes may involve:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline ring is known to interact with various biological targets, potentially affecting signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Thiophene-2-Carboxamide Scaffolds

5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide (Compound 3)
  • Synthesis: Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid and 2-amino-4-methylpyridine, yielding 80% efficiency. Derivatives (4a–h) were generated via Suzuki-Miyaura cross-coupling with aryl boronic acids (35–84% yields) .
  • Key Differences :
    • Core Heterocycle : Lacks the tetrahydroquinazoline-piperidine system, instead incorporating a pyridinyl group.
    • Bioactivity : Demonstrated antibacterial properties, suggesting the thiophene-carboxamide scaffold contributes to antimicrobial activity. The absence of the tetrahydroquinazoline may limit CNS-targeted effects.
N-[4-(4-Bromophenyl)Thiazol-2-yl]-4-(Piperidin-1-yl)Butanamide
  • Structure : Features a thiazole ring instead of thiophene, with a butanamide linker and piperidinyl group .
  • Bioactivity: Exhibits CNS activity and immunosuppressant effects, attributed to the 4-arylthiazole moiety. The piperidinyl group enhances solubility and membrane permeability.
  • Comparison :
    • The thiophene ring in the target compound may offer greater metabolic stability compared to thiazole, though direct comparative pharmacokinetic data are lacking.
    • The tetrahydroquinazoline scaffold in the target compound could confer unique receptor-binding profiles versus the simpler piperidinyl-butanamide system.
Table 1: Structural and Functional Comparison
Compound Core Heterocycle Key Substituents Synthesis Yield Reported Bioactivity
Target Compound Thiophene + Quinazoline Bromine, Piperidine Not Reported Unknown (Theoretical CNS focus)
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene Thiophene + Pyridine Bromine, Methylpyridine 35–84% Antibacterial
N-[4-(4-Bromophenyl)Thiazol-2-yl]Butanamide Thiazole + Piperidine Bromophenyl, Butanamide Not Reported CNS, Immunosuppressant
Key Observations :

Synthetic Feasibility : The target compound’s synthesis is likely more complex due to the tetrahydroquinazoline-piperidine system, which may reduce yields compared to simpler pyridinyl or thiazolyl analogues.

Bioactivity Potential: The bromothiophene-carboxamide motif (shared with Compound 3) is associated with antimicrobial activity, but the tetrahydroquinazoline may redirect therapeutic utility toward neurological targets.

Biological Activity

The compound 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23BrN4OS
  • Molecular Weight : 435.3811 g/mol
  • CAS Number : 2034596-12-6

The structural components of this compound include a thiophene ring, a piperidine moiety, and a tetrahydroquinazoline structure. These features contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the tetrahydroquinazoline scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been evaluated for their efficacy against various bacterial strains. A study on quinazoline derivatives demonstrated that certain compounds showed notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against tested pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings from studies on related quinazoline derivatives. For example, a derivative was shown to induce apoptosis in breast cancer cells and modulate the expression of key proteins involved in tumorigenesis . The dual-targeting approach of co-targeting BRD4 and PARP1 has been highlighted as a promising strategy for enhancing therapeutic efficacy in cancer treatment.

The biological activity of 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide may involve several mechanisms:

  • Inhibition of Enzymes : Compounds with similar structures have been reported to inhibit important enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
  • Nitric Oxide Production : Anti-inflammatory effects have been associated with the inhibition of nitric oxide synthase (iNOS), which is significant in inflammatory responses .
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant antibacterial activity against Gram-positive and Gram-negative bacteria with MICs between 100–400 µg/mL.
AnticancerInduced apoptosis in breast cancer cells; effective modulation of BRD4 and PARP1 expression.
Enzyme InhibitionDemonstrated inhibition of AChE activity; potential implications for treating cognitive disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.